REACTION_CXSMILES
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[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=[O:10])[CH3:9].[I:11]Cl>Cl>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([I:11])=[CH:4][C:3]=1[C:8](=[O:10])[CH3:9]
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Name
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|
Quantity
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11 g
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Type
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reactant
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Smiles
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NC1=C(C=CC=C1)C(C)=O
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Name
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Quantity
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300 mL
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Type
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solvent
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Smiles
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Cl
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
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Details
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with stirring at 0° C
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Into a 250 mL round-bottom flask, was placed
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Type
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STIRRING
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Details
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The reaction mixture was stirred for 2 h at room temperature in a water/ice bath
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Duration
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2 h
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Type
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FILTRATION
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Details
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The solid were collected by filtration
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Type
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WASH
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Details
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washed with 200 mL of ethyl acetate: MeOH (10:1)
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Name
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Type
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product
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Smiles
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NC1=C(C=C(C=C1)I)C(C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |